1-Phenoxymethyl-cyclopropanecarboxylic acid
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Overview
Description
1-Phenoxymethyl-cyclopropanecarboxylic acid is an organic compound with the molecular formula C11H12O3 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenoxymethyl-cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the alkylation of cyclopropanecarboxylic acid derivatives with phenoxymethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the carboxylic acid, facilitating the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar alkylation reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-Phenoxymethyl-cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclopropanecarboxylic acid derivatives.
Scientific Research Applications
1-Phenoxymethyl-cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Phenoxymethyl-cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropane ring’s strained structure makes it reactive, allowing it to participate in various chemical reactions. The phenoxymethyl group can interact with enzymes and receptors, potentially modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Cyclopropanecarboxylic acid: Lacks the phenoxymethyl group, making it less versatile in chemical reactions.
1-Phenyl-1-cyclopropanecarboxylic acid: Contains a phenyl group instead of a phenoxymethyl group, leading to different reactivity and applications.
Uniqueness: 1-Phenoxymethyl-cyclopropanecarboxylic acid is unique due to the presence of both the cyclopropane ring and the phenoxymethyl group. This combination imparts distinct chemical properties and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(phenoxymethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c12-10(13)11(6-7-11)8-14-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) |
InChI Key |
RSCSFBDVPFJZAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(COC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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